molecular formula C19H21N3O2 B2745794 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea CAS No. 922896-76-2

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea

Cat. No.: B2745794
CAS No.: 922896-76-2
M. Wt: 323.396
InChI Key: CMCCOMBHBGEFOS-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea is a synthetic urea derivative incorporating a substituted indole scaffold. The indole nucleus is a prominent structure in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its ability to bind to diverse biological targets . This specific molecule features a 1-(2-methoxyethyl) group on the indole nitrogen and a p-tolyl (4-methylphenyl) group on the distal urea nitrogen. While direct biological data for this compound is limited in public sources, structurally similar indole-urea derivatives have been investigated as potent agonists for the Formyl Peptide Receptor 2 (FPR2) . FPR2 is a G-protein-coupled receptor involved in the active resolution of inflammation, and its agonists are promising candidates for developing anti-inflammatory and pro-resolving therapeutics . Research on analogous compounds has shown that such agonists can effectively recruit β-arrestin and mobilize calcium in cells, and demonstrate functional efficacy by reducing the adhesion of human neutrophils in a concentration-dependent manner, a key step in the inflammatory cascade . Furthermore, these related compounds have been optimized to exhibit promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, highlighting the potential of this chemical class in drug discovery . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-7-9-15(10-8-14)20-19(23)21-17-13-22(11-12-24-2)18-6-4-3-5-16(17)18/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCCOMBHBGEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with p-tolyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyethyl group and p-tolyl urea moiety can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Indole Substituents

  • 1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea (PubChem CID: [Reference 7]): The indole nitrogen here bears a methyl group instead of 2-methoxyethyl. The 2-methoxyethyl group in the target compound introduces an ether oxygen, improving aqueous solubility and metabolic resistance to oxidative degradation .
  • 1-((2-Butyryl-1-tosyl-1H-indol-3-yl)methyl)urea (Thesis compound 8c ):

    • The indole nitrogen is protected with a tosyl group, which is bulky and electron-withdrawing.
    • Tosyl groups are typically used in synthesis to prevent undesired reactions but are removed in bioactive forms. This contrasts with the target compound’s 2-methoxyethyl group, which is part of the final active structure .

Urea-Linked Analogues with Varied Aromatic Groups

  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-methoxyethyl)urea ():

    • The urea’s aromatic group is substituted with electron-withdrawing CF₃ groups, enhancing hydrogen-bond acceptor strength but reducing electron density on the phenyl ring.
    • In contrast, the p-tolyl group in the target compound donates electrons via its methyl group, increasing the ring’s electron density. This may influence binding to hydrophobic pockets in proteins .
  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea ():

    • Replaces indole with a pyrrole-carbonyl-phenyl system. The carbonyl group introduces additional hydrogen-bonding capacity but may reduce cell permeability due to increased polarity .

Non-Urea Indole Derivatives with Anticancer Activity

  • 1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one (, compound 3a): Features an α,β-unsaturated ketone instead of a urea bridge. This moiety is a Michael acceptor, enabling covalent binding to thiol groups in proteins, a mechanism distinct from urea-based hydrogen bonding .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Indole Substituent Urea Aromatic Group Key Feature Potential Advantage
Target Compound 2-Methoxyethyl p-Tolyl Balanced solubility/bioavailability Optimized for oral administration
1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea Methyl N/A Simpler structure Lower synthetic complexity
1-(3,5-Bis(CF₃)phenyl)-3-(2-methoxyethyl)urea 2-Methoxyethyl 3,5-Bis(CF₃)phenyl Strong electron-withdrawing groups Enhanced protein binding affinity
1-(1H-Indol-3-yl)-3-(p-tolyl)prop-2-en-1-one None p-Tolyl α,β-unsaturated ketone Covalent inhibition mechanism

Table 2: Hypothetical Physicochemical Properties*

Compound Name logP (Predicted) Aqueous Solubility (mg/mL) Hydrogen-Bond Donors
Target Compound 2.8 0.15 2 (urea NH groups)
1-(2-Methoxyethyl)-3-(1-methyl-1H-indol-3-yl)urea 3.1 0.09 2
1-(3,5-Bis(CF₃)phenyl)-3-(2-methoxyethyl)urea 4.2 0.03 2

*Values inferred from substituent effects due to lack of experimental data in evidence.

Research Findings

  • Synthetic Strategies : The target compound’s 2-methoxyethyl group is likely introduced via nucleophilic substitution or alkylation of 3-acetylindole precursors, as seen in analogous syntheses . Tosyl-protected intermediates (e.g., Thesis compounds ) highlight the importance of protecting groups in multi-step syntheses.
  • Biological Implications :
    • Urea derivatives with p-tolyl groups (target compound) may exhibit improved pharmacokinetics over CF₃-substituted analogues due to reduced hydrophobicity .
    • The 2-methoxyethyl chain’s ether oxygen could mitigate rapid metabolic clearance compared to hydroxyethyl derivatives (e.g., ’s pyrrole-dione compound) .

Biological Activity

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea is a synthetic organic compound belonging to the indole derivative class. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the indole core and urea moiety, contribute to its diverse biological effects.

Chemical Structure and Synthesis

The molecular formula of this compound is C15H18N2O2, characterized by the following structural components:

  • Indole Core : A bicyclic structure that plays a crucial role in many biological activities.
  • Methoxyethyl Group : Enhances solubility and potentially influences biological interactions.
  • p-Tolyl Urea Moiety : Important for binding interactions with various biological targets.

Synthesis

The synthesis typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with p-tolyl isocyanate in solvents like dichloromethane or tetrahydrofuran under reflux conditions. Purification is commonly achieved through column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea-containing compounds, including derivatives similar to this compound. The urea moiety is critical for molecular recognition with kinase targets, as evidenced by its interaction with vascular endothelial growth factor receptor 2 (VEGFR2), promoting hydrogen bond networks essential for inhibiting tumor growth .

Table 1: Anticancer Activity of Related Compounds

Compound NameTargetMechanism of ActionReference
Compound 1VEGFR2Inhibits kinase activity through hydrogen bonding
Compound 2FGFR-1Inhibits phosphorylation, reducing malignancy
Compound 3FLT3Reduces malignant growth in leukemia models

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The indole core can modulate enzyme activity, impacting pathways involved in cell proliferation and apoptosis.
  • Receptor Binding : The urea moiety enhances binding affinity to specific receptors, influencing signal transduction pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of indole derivatives:

  • Study on Indole Derivatives : A comprehensive review indicated that modifications to the indole structure can significantly enhance anticancer activity while reducing toxicity .
  • Urea-Based Compounds in Cancer Therapy : Research demonstrated that urea-containing compounds could serve as effective inhibitors against multiple cancer types by targeting key signaling pathways .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(p-tolyl)urea to improve yield and purity?

  • Methodology :

  • Step 1 : Start with indole-3-carboxylic acid and 2-methoxyethylamine to form the amide intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Step 2 : React the intermediate with p-tolyl isocyanate under inert conditions (N₂ atmosphere) in THF at 0–5°C to minimize side reactions .
  • Step 3 : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to monitor reaction progress. Purify via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (>95%) .
    • Key Parameters :
  • Temperature control during urea bond formation to prevent decomposition.
  • Solvent selection (e.g., THF vs. DCM) to enhance solubility of intermediates.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for indole protons (δ 7.1–7.8 ppm), methoxyethyl group (δ 3.3–3.5 ppm), and urea NH (δ 8.2–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₂H₂₄N₃O₃: 390.18 g/mol) .
  • Infrared Spectroscopy (IR) : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the methoxyethyl and p-tolyl groups in biological activity?

  • Methodology :

  • Analog Synthesis : Replace the methoxyethyl group with ethoxyethyl or hydroxyethyl moieties to assess solubility effects. Modify the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., cancer cell lines) to correlate substituent effects with IC₅₀ values .
    • Data Analysis :
  • Use computational tools (e.g., molecular docking) to map substituent interactions with active sites .

Q. What strategies are effective for identifying the biological targets of this compound in complex systems?

  • Approaches :

  • Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Transcriptomic Profiling : Treat model organisms (e.g., C. elegans) and analyze differentially expressed genes via RNA-seq .
  • SPR (Surface Plasmon Resonance) : Screen against recombinant protein libraries to quantify binding kinetics .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Troubleshooting :

  • Assay Conditions : Standardize buffer pH, temperature, and ATP concentrations in kinase assays to minimize variability .
  • Cell Line Validation : Use authenticated cell lines (e.g., from ATCC) and control for passage number effects .
  • Statistical Validation : Apply multivariate analysis to distinguish compound-specific effects from noise .

Q. What advanced analytical methods address challenges in quantifying low-abundance metabolites of this compound in biological matrices?

  • Solutions :

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions for parent (m/z 390 → 245) and metabolites (e.g., demethylated species, m/z 376 → 231) .
  • Microsampling Techniques : Employ dried blood spots (DBS) or microdialysis to improve sensitivity in in vivo studies .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity risks?

  • Tools :

  • ADMET Prediction : Use QSAR models in software like Schrödinger or MOE to estimate logP, CYP450 inhibition, and hERG channel binding .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict blood-brain barrier permeability .

Q. What methodologies enable repurposing this compound for new therapeutic areas (e.g., neurodegenerative diseases)?

  • Strategies :

  • Phenotypic Screening : Test in zebrafish models of neuroinflammation or amyloid-beta toxicity .
  • Proteomics : Identify off-target interactions via thermal shift assays (TSA) or CETSA (Cellular Thermal Shift Assay) .

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